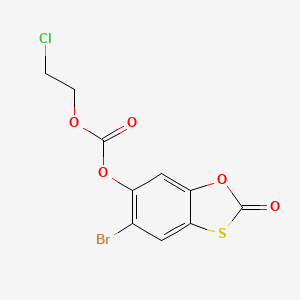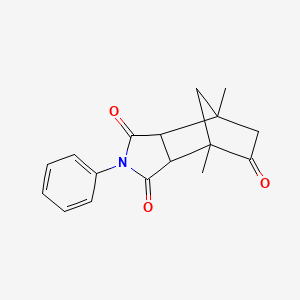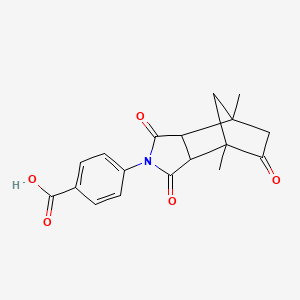![molecular formula C19H15Br2N3O2S2 B11514285 N-cyclopropyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11514285.png)
N-cyclopropyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPROPYL-2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzothiazole core, a dibromohydroxyphenyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Dibromohydroxyphenyl Group: This step involves the bromination of a hydroxyphenyl group followed by its attachment to the benzothiazole core via a condensation reaction.
Cyclopropyl Group Addition: The cyclopropyl group is introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the intermediate with acetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dehalogenated product.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its structural features suggest potential as an antimicrobial or anticancer agent.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions could modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOPROPYL-2-({6-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE: shares structural similarities with other benzothiazole derivatives and dibromohydroxyphenyl compounds.
Uniqueness
Structural Features: The combination of a benzothiazole core, a dibromohydroxyphenyl group, and a cyclopropyl group is unique and may confer specific properties.
Its unique structure may result in distinct biological activities and applications compared to similar compounds.
Properties
Molecular Formula |
C19H15Br2N3O2S2 |
|---|---|
Molecular Weight |
541.3 g/mol |
IUPAC Name |
N-cyclopropyl-2-[[6-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15Br2N3O2S2/c20-11-5-10(18(26)14(21)6-11)8-22-13-3-4-15-16(7-13)28-19(24-15)27-9-17(25)23-12-1-2-12/h3-8,12,26H,1-2,9H2,(H,23,25) |
InChI Key |
AZFFQJHYPNBCGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-dichlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B11514204.png)
![(4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B11514207.png)
![Imidazo[1,2-b]benzisothiazol-3(2H)-one, 2-(3-nitrobenzylidene)-, 5,5-dioxide](/img/structure/B11514212.png)
![(2Z)-2-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11514217.png)

![N'-{3-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]propyl}-N,N-dimethylimidoformamide](/img/structure/B11514235.png)
![6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N'-(4-fluoro-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11514236.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11514255.png)

![Ethyl 3-(2-chlorophenyl)-3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B11514261.png)

![7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11514265.png)
![Ethyl 1-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B11514271.png)
